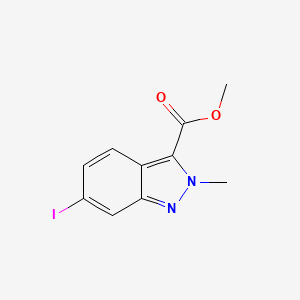
Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of an iodine atom at the 6th position and a methyl ester group at the 3rd position of the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 2-methylindazole with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 6th position. The carboxylate group can be introduced through esterification reactions involving appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets of indazole derivatives.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
相似化合物的比较
Similar Compounds
- Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate
- Methyl 6-chloro-2-methyl-2H-indazole-3-carboxylate
- Methyl 6-fluoro-2-methyl-2H-indazole-3-carboxylate
Uniqueness
Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry and biological research.
属性
分子式 |
C10H9IN2O2 |
|---|---|
分子量 |
316.09 g/mol |
IUPAC 名称 |
methyl 6-iodo-2-methylindazole-3-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-13-9(10(14)15-2)7-4-3-6(11)5-8(7)12-13/h3-5H,1-2H3 |
InChI 键 |
YDPQEHWKHHIMAJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C2C=CC(=CC2=N1)I)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)
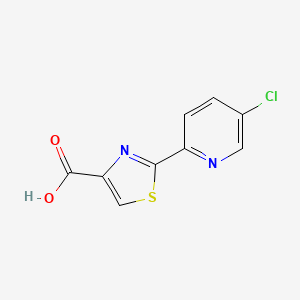

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)

![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
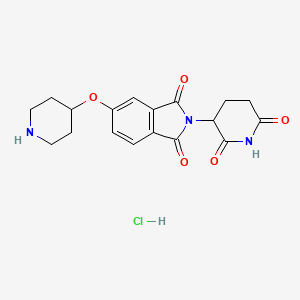
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
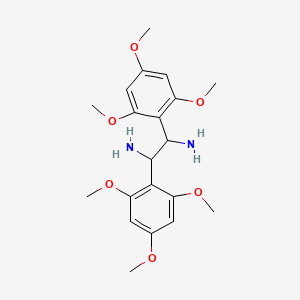
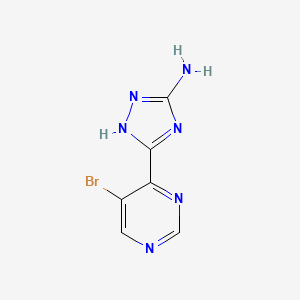
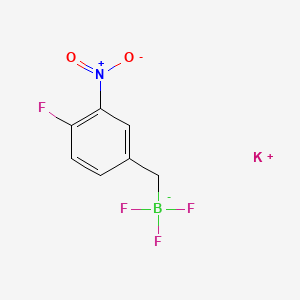
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
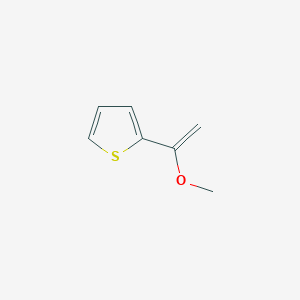
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
